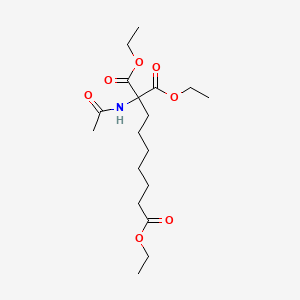

Triethyl 1-(acetylamino)heptane-1,1,7-tricarboxylate

Cat. No. B8721546

M. Wt: 373.4 g/mol

InChI Key: GWLOQRTYICVFMV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04003911

Procedure details

In a dried flask was dissolved 23.0 g (1.0 g atom) of sodium and 600 ml. of ethanol dried by the method of R. H. Manski, J. Am. Chem. Soc., 53, 1106 (1931). To the solution of sodium ethoxide, under nitrogen, was added 217 g (1.0 mole) of dry diethyl acetamidomalonate and 1.0 g of dry sodium iodide. The resulting solution was heated at reflux while 249 g (1.05 mole) of ethyl 7-bromoheptanoate was added dropwise over a period of 1.5-2 hrs. After addition was completed, the reaction mixture was heated at reflux for 20-24 hrs. By the end of this time a drop of the reaction mixture applied to moist pH paper indicated pH 6-7. The reaction mixture was cooled to room temperature, mixed with 2 liters of water and extracted with ether twice. The combined organic layers were washed with water twice and then with saturated sodium chloride, dried over MgSO4 and evaporated under reduced pressure. The final stage of the evaporation was carried out at 70°-80° to remove last traces of solvent. The remaining oil, which weighed about 363 g, was distilled through a wiped-film molecular still (Rota-Film Molecular Still, All-Starr Scientific Equipment Supply Co., Pompano Beach, Fla.). A foreshot (about 45 g) was collected at about 100°/.01-.005 mm and discarded. Pure triethyl-1-acetamido-1,1,7-heptanetricarboxylate, about 316 g (85%), was then collected at 240°-250°/.005 mm. For other samples prepared similarly: HRMS Calcd for C18H31NO7 m/e 373.2099, measured 373.2078; pmr (CDCl3, TMS) δ1.25 (t, 9H, ethyl CH CH3 's), 2.03 (s, 3H, COCH3), 4.2 (q, 6H, OCH2), 6.95 (s, 1H, NH); ir (neat) 3480 (NH), 1735 (--CO2 --), 1680 (CONH), 1500, 1470, 11450, 1375, 1210 (OC2H5) cm-1.

Identifiers

|

REACTION_CXSMILES

|

[O-]CC.[Na+].[C:5]([NH:8][CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:7])[CH3:6].[I-].[Na+].Br[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30]>[Na].O>[C:5]([NH:8][C:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])(=[O:7])[CH3:6] |f:0.1,3.4,^1:33|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]CC.[Na+]

|

|

Name

|

|

|

Quantity

|

217 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC(C(=O)OCC)C(=O)OCC

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

[I-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

249 g

|

|

Type

|

reactant

|

|

Smiles

|

BrCCCCCCC(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

23 g

|

|

Type

|

solvent

|

|

Smiles

|

[Na]

|

Step Four

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

of ethanol dried by the method of R

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was heated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over a period of 1.5-2 hrs

|

|

Duration

|

1.75 (± 0.25) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 20-24 hrs

|

|

Duration

|

22 (± 2) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether twice

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with water twice

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

with saturated sodium chloride, dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The final stage of the evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out at 70°-80°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove last traces of solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled through a wiped-film molecular still (Rota-Film Molecular Still

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A foreshot (about 45 g) was collected at about 100°/.01-.005 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Pure triethyl-1-acetamido-1,1,7-heptanetricarboxylate, about 316 g (85%), was then collected at 240°-250°/.005 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

For other samples prepared similarly

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(=O)NC(CCCCCCC(=O)OCC)(C(=O)OCC)C(=O)OCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |